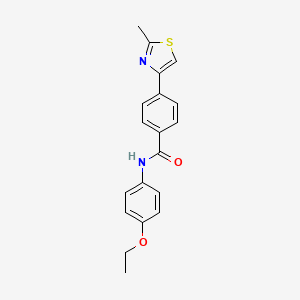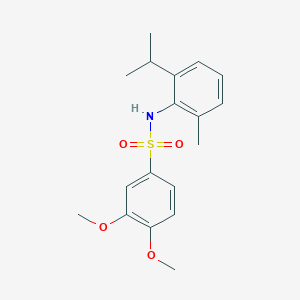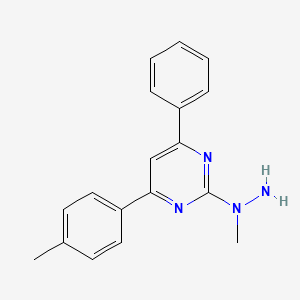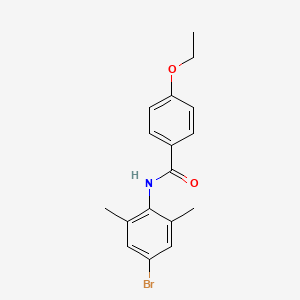![molecular formula C19H21NO2 B5813583 1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)
1-[(2,3,5-trimethylphenoxy)acetyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3,5-trimethylphenoxy)acetyl]indoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a novel indoline derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-[(2,3,5-trimethylphenoxy)acetyl]indoline is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also exhibit antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of essential cell components.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells. It also exhibits a significant reduction in the levels of pro-inflammatory cytokines. Furthermore, it has been found to have a protective effect on liver and kidney function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(2,3,5-trimethylphenoxy)acetyl]indoline in lab experiments include its low toxicity, high solubility, and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, its limitations include its limited water solubility, which may affect its bioavailability in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-[(2,3,5-trimethylphenoxy)acetyl]indoline. One potential direction is to study its potential use as a therapeutic agent for cancer treatment. Another direction is to investigate its potential use as an antioxidant and anti-inflammatory agent. Furthermore, its antibacterial and antifungal properties can be explored for potential applications in the development of new antibiotics and antifungal agents.
Conclusion:
In conclusion, this compound is a novel indoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. The future directions for research on this compound are promising and offer potential for the development of new therapeutic agents.
Métodos De Síntesis
1-[(2,3,5-trimethylphenoxy)acetyl]indoline has been synthesized using various methods. One of the common methods is the one-pot reaction of isatin, 2,3,5-trimethylphenol, and acetic anhydride in the presence of a catalytic amount of sulfuric acid. Another method involves the reaction of isatin with 2,3,5-trimethylphenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid, followed by the addition of sodium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
1-[(2,3,5-trimethylphenoxy)acetyl]indoline has been studied for its potential applications in various fields of research. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-10-14(2)15(3)18(11-13)22-12-19(21)20-9-8-16-6-4-5-7-17(16)20/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRALNQAPDGHZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5813502.png)



![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B5813542.png)
![N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5813546.png)
![2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813549.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine](/img/structure/B5813552.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5813558.png)

![1-mesityl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5813568.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)

